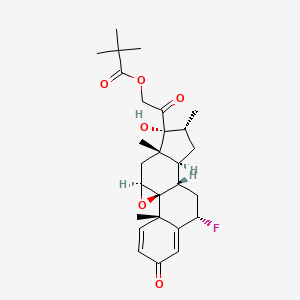![molecular formula C11H14FN3O2 B13425476 (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a hydroxyacetimidamide group in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide typically involves multiple steps:
Formation of the oxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the hydroxyacetimidamide group: This can be done through amidation reactions using hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide group.
Reduction: Reduction reactions may target the oxazepine ring or the hydroxyacetimidamide group.
Substitution: The fluorine atom may be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxazepine derivatives with different functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological assays: The compound may be tested for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide: Similar structure but with a chlorine atom instead of fluorine.
(Z)-2-(7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N’-hydroxyacetimidamide may confer unique properties, such as increased metabolic stability and enhanced biological activity, compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C11H14FN3O2 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H14FN3O2/c12-9-1-2-10-8(5-9)6-15(3-4-17-10)7-11(13)14-16/h1-2,5,16H,3-4,6-7H2,(H2,13,14) |
InChI Key |
HSOOAVVKARWCRN-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2=C(CN1C/C(=N/O)/N)C=C(C=C2)F |
Canonical SMILES |
C1COC2=C(CN1CC(=NO)N)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione](/img/structure/B13425394.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
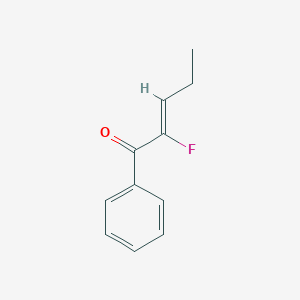
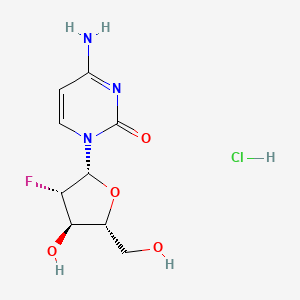
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)

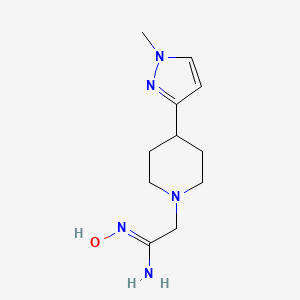
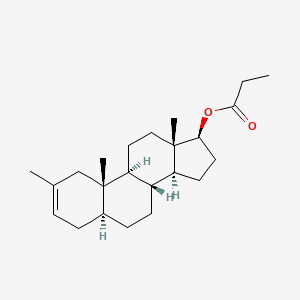
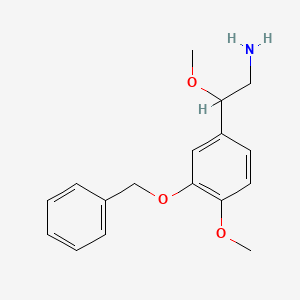

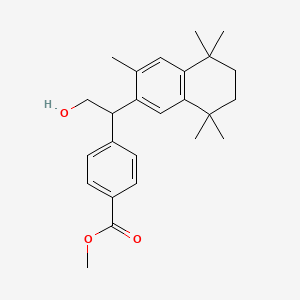
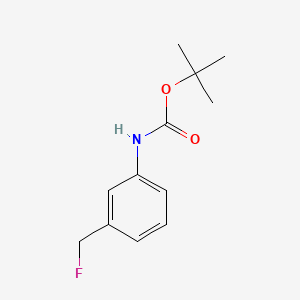
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
